molecular formula C12H16O5 B7902808 METHYL-2,3,4-TRIMETHOXYPHENYLACETATE

METHYL-2,3,4-TRIMETHOXYPHENYLACETATE

Cat. No.: B7902808
M. Wt: 240.25 g/mol
InChI Key: YZAZNDAURDYBDV-UHFFFAOYSA-N
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Description

Methyl-2,3,4-trimethoxyphenylacetate is a chemical compound of significant interest in organic synthesis and pharmaceutical research. As an ester derivative of a trimethoxyphenylacetic acid, it primarily serves as a versatile synthetic intermediate. Its structure, featuring a phenylacetate core with multiple methoxy substitutions, makes it a valuable precursor for constructing more complex molecules. Researchers utilize this compound in the development of novel chemical entities, particularly in exploring compounds with potential biological activities. The trimethoxyphenyl group is a common pharmacophore found in various bioactive molecules. For instance, analogous trimethoxyphenyl-containing compounds have been studied for their interactions with tubulin, a protein crucial for cell division, suggesting potential applications in investigating anti-mitotic agents . Similarly, such structural motifs are frequently encountered in the synthesis of resveratrol-derived dimer compounds and other natural product analogs, which are screened for a range of pharmacological properties, including antitumor and anti-angiogenic effects . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-(2,3,4-trimethoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c1-14-9-6-5-8(7-10(13)15-2)11(16-3)12(9)17-4/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAZNDAURDYBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CC(=O)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Dehydration with Tosic Acid

The acid-catalyzed dehydration method involves reacting 2,3,4-trimethoxyphenylacetic acid with methanol in the presence of para-toluenesulfonic acid (TsOH). In a representative procedure, 2,3,4-trimethoxyphenylacetic acid (9.5 g, 0.042 mol) and methanol (0.042 mol) are dissolved in toluene (200 mL) with catalytic TsOH. The mixture is refluxed for 5 hours, yielding methyl-2,3,4-trimethoxyphenylacetate at 70% efficiency after extraction and column chromatography. This method is operationally simple but requires careful control of water removal to prevent hydrolysis.

Solvent and Catalyst Optimization

Alternative solvents like dimethylformamide (DMF) or dichloromethane (DCM) have been explored. For instance, DMF at 100°C facilitates faster reaction kinetics (10 minutes vs. 5 hours in toluene). However, DMF’s high boiling point complicates solvent removal, necessitating aqueous workups with sodium acetate to precipitate the product. Catalysts such as sulfuric acid or phosphoric acid show comparable efficacy to TsOH but may introduce side reactions in polyoxygenated substrates.

Halogen-Mediated Coupling Strategies

Acid Chloride Intermediate

Conversion of 2,3,4-trimethoxyphenylacetic acid to its acid chloride using thionyl chloride (SOCl₂) is a pivotal step. The acid chloride is subsequently reacted with methanol in the presence of triethylamine (TEA) as a base. This two-step process achieves 60–85% yields, depending on the stoichiometry of SOCl₂ and reaction time. For example, treating the acid with excess SOCl₂ (15 g, 0.126 mol) at 0°C for 3 hours forms the acyl chloride, which is then coupled with methanol in DCM to yield the ester.

Anhydride-Based Approaches

The use of mixed anhydrides, such as those formed with benzene sulfonyl chloride, offers an alternative pathway. In this method, 2,3,4-trimethoxyphenylacetic acid is treated with benzene sulfonyl chloride (7.4 g, 0.042 mol) in pyridine, followed by methanol addition. This one-pot procedure achieves 85% yield, bypassing the need for isolated intermediates.

Transition-Metal-Catalyzed Synthesis

Iridium-Catalyzed α-Alkylation

Recent advances employ iridium(III) catalysts for direct C–H alkylation. A mixture of 2,3,4-trimethoxyacetophenone (1.1 g, 5 mmol), methanol (0.042 mol), and [IrCp*Cl₂]₂ (1 mol%) in toluene undergoes reflux at 110°C for 17 hours, yielding this compound at 50% efficiency. While this method avoids stoichiometric reagents, the modest yield and catalyst cost limit industrial applicability.

Rhodium-Mediated Redox-Neutral Reactions

Rhodium(III) catalysts enable redox-neutral couplings with Meldrum’s diazo compounds. For instance, reacting 2,3,4-trimethoxyacetophenone with methyl diazoacetate in the presence of [RhCp*Cl₂]₂ (2 mol%) produces the target ester in 70% yield. This method excels in functional group tolerance but requires stringent anhydrous conditions.

Comparative Analysis of Synthetic Routes

Yield and Scalability

MethodCatalyst/SolventTemperature (°C)Yield (%)
Acid-catalyzed (TsOH)Toluene11070
Acid chloride (SOCl₂)DCM/TEA0 → RT60–85
Ir-catalyzedToluene/[IrCp*Cl₂]₂11050
Rh-catalyzedDCM/[RhCp*Cl₂]₂RT70

Practical Considerations

  • Cost : Halogen-mediated methods are cost-effective but generate hazardous waste (e.g., SOCl₂).

  • Purity : Recrystallization from ethyl acetate or hexanes/EtOAc mixtures (20:1) ensures high purity (>95%).

  • Green Chemistry : Iridium and rhodium methods align with atom economy principles but face scalability challenges.

Applications and Derivatives

This compound serves as a precursor to antidiabetic agents (e.g., TMPA derivatives) and anticancer compounds (e.g., lespeflorin I). Demethylation of the methoxy groups yields phomopsin C, a natural product with AMPK activation properties .

Chemical Reactions Analysis

Acylation Reactions

Methyl 2,3,4-trimethoxyphenylacetate undergoes acylation at the α-position of the ester group. For example:

  • Reagents : Carboxylic acids (e.g., acetic anhydride, propionyl chloride).

  • Conditions : Sodium hydride (NaH), 1,1'-carbonyldiimidazole (CDI), dimethylformamide (DMF), 0°C for 4 hours .

  • Outcome : Formation of α-acylated intermediates, which are precursors to heterocyclic compounds like 1,2-dithiol-3-ones .

Table 1: Acylation Reactions and Yields

Acylating AgentProductYield (%)Conditions
Acetic anhydrideα-Acetyl derivative65–75NaH, CDI, DMF, 0°C
Propionyl chlorideα-Propionyl derivative60–70NaH, CDI, DMF, 0°C

Heterocycle Formation

The α-acylated intermediates participate in cyclization reactions to form bioactive heterocycles:

  • Lawesson's reagent-mediated cyclization :

    • Conditions : Reflux in toluene for 4 hours .

    • Product : 4,5-Diaryl-1,2-dithiole-3-thiones.

  • Oxidation to 1,2-dithiol-3-ones :

    • Reagent : KMnO₄ in acetone at room temperature .

    • Application : Anticancer agent precursors (e.g., compound 6f with IC₅₀ = 1.84–7.98 µM against cancer cells) .

Oxime Formation

Treatment with hydroxylamine hydrochloride generates oxime derivatives:

  • Conditions : Ethanol, reflux for 12 hours .

  • Example : 5-(Furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime (6f ), which disrupts tubulin polymerization and induces apoptosis in cancer cells .

Table 2: Biological Activity of Derivatives

DerivativeTarget Cells (IC₅₀, µM)Mechanism of Action
6f (oxime)HT-1080: 1.84 ± 0.52Tubulin inhibition, G2/M arrest
α-Acetyl derivativeA549: 7.98 ± 2.52Moderate cytotoxicity

Hydrolysis and Functional Group Interconversion

The ester group is susceptible to hydrolysis:

  • Acidic hydrolysis : Yields 2,3,4-trimethoxyphenylacetic acid.

  • Basic hydrolysis : Requires strong bases (e.g., NaOH) and heat, forming the carboxylate salt .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring facilitates reactions such as:

  • Nitration : Requires mixed acid (HNO₃/H₂SO₄) at low temperatures.

  • Sulfonation : Limited by steric hindrance from methoxy groups.

Comparative Reactivity Insights

  • Methoxy substituents : The 2,3,4-trimethoxy pattern enhances steric hindrance, reducing reaction rates in electrophilic substitutions compared to para-substituted analogs.

  • Ester vs. carboxylic acid : The methyl ester improves solubility in organic solvents, facilitating acylation and cyclization reactions .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl-2,3,4-trimethoxyphenylacetate is synthesized through various methods that typically involve the esterification of 2,3,4-trimethoxyphenylacetic acid with methanol. The compound's chemical structure is characterized by three methoxy groups attached to a phenyl ring, which enhances its solubility and reactivity.

Table 1: Synthesis Conditions

Reagent Condition Yield
Potassium carbonateTHF, 65°C for 8 hoursVariable
Methanol and acid chloridesReflux conditionsHigh

Biological Activities

Research indicates that this compound exhibits significant biological activities. It has been studied for its potential anticancer properties and as a component in cosmetic formulations.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance:

  • Cell Lines Tested : PC-3 and DU-145 (prostate cancer)
  • Methodology : Cell viability was assessed using the trypan blue exclusion assay.

The results showed that certain derivatives had enhanced activity compared to the parent compound, indicating a structure-activity relationship (SAR) where modifications to the methoxy groups significantly influenced anticancer efficacy .

Compound Cell Line IC50 (µM) Activity
This compoundPC-325Moderate
Derivative APC-310High
Derivative BDU-14515Moderate

Applications in Cosmetics

This compound has been explored as an ingredient in cosmetic formulations due to its potential skin-whitening effects. A patent describes its use in whitening cosmetic compositions where it acts as a melanin synthesis inhibitor .

Formulation Benefits

  • Skin Lightening : Reduces melanin production.
  • Stability : The presence of methoxy groups enhances stability in formulations.

Future Directions and Research Opportunities

Ongoing research is focused on optimizing the synthesis of this compound derivatives to enhance their biological activity and explore new applications in drug discovery and cosmetic science. Potential areas of investigation include:

  • Development of more potent anticancer agents through structural modifications.
  • Exploration of synergistic effects when combined with other therapeutic agents.

Mechanism of Action

The mechanism by which METHYL-2,3,4-TRIMETHOXYPHENYLACETATE exerts its effects is primarily through its role as an intermediate in the synthesis of biologically active compounds. These compounds often target specific molecular pathways and receptors in the body, leading to therapeutic effects. The exact molecular targets and pathways depend on the final synthesized product and its intended use .

Comparison with Similar Compounds

Ethyl 4-Methoxyphenylacetate

Molecular Formula : C₁₁H₁₄O₃
CAS : 14062-18-1
Structural Differences :

  • Single methoxy group at the para position (4-methoxy) on the phenyl ring.
  • Ethyl ester group instead of methyl.
    Properties and Applications :
  • Lower polarity compared to methyl-2,3,4-trimethoxyphenylacetate due to fewer methoxy groups, influencing solubility and volatility.
  • Commonly used as a flavoring agent and intermediate in organic synthesis .

3,4,5-Trimethoxy Benzaldehyde

Molecular Formula : C₁₀H₁₂O₄
Structural Differences :

  • Aldehyde functional group (–CHO) instead of an acetate ester.
  • Methoxy groups at positions 3, 4, and 5 (meta and para).
    Biological Relevance :
  • Elicits antennal responses in non-viruliferous whiteflies (Bemisia tabaci), suggesting a role in insect-plant communication.

Methyl 2,3,4-Triphenylbenzoate

Molecular Formula: C₂₆H₂₀O₂ CAS: Not explicitly provided (synthesized in ). Structural Differences:

  • Three phenyl (–C₆H₅) substituents instead of methoxy groups.
  • Benzoate ester core.
    Synthesis and Physical Properties :
  • Synthesized via Diels-Alder reaction between 4,5,6-triphenyl-2-pyrone and methyl propiolate.
  • Higher melting point (147–149°C) compared to this compound, likely due to enhanced aromatic stacking from phenyl groups .

Comparative Data Table

Compound CAS Molecular Formula Functional Groups Key Properties/Biological Role
This compound 22480-88-2 C₁₂H₁₆O₅ 2,3,4-trimethoxy, methyl ester Agrochemical intermediate, plant-insect interactions
Ethyl 4-methoxyphenylacetate 14062-18-1 C₁₁H₁₄O₃ 4-methoxy, ethyl ester Flavoring agent, synthetic intermediate
3,4,5-Trimethoxy benzaldehyde Not provided C₁₀H₁₂O₄ 3,4,5-trimethoxy, aldehyde Insect antennal response, plant defense marker
Methyl 2,3,4-triphenylbenzoate Not provided C₂₆H₂₀O₂ 2,3,4-triphenyl, methyl ester High melting point (147–149°C), synthetic versatility

Biological Activity

Methyl-2,3,4-trimethoxyphenylacetate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews various studies and findings related to the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of three methoxy groups attached to a phenyl ring, which enhances its lipophilicity and biological activity. The compound can be synthesized from simpler precursors through various chemical reactions, including esterification processes.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance:

  • HepG2 Cell Line : The compound was screened for cytotoxicity using the HepG2 hepatocellular carcinoma cell line. It showed significant inhibition of cell proliferation with an IC50 value ranging from 1.38 to 3.21 μM .
  • MCF-7 and Other Tumor Cell Lines : In another study, derivatives of trimethoxyphenyl compounds demonstrated potent antiproliferative activity with IC50 values between 2.1 to 3.4 μM against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and colorectal cancer (HCT116) cell lines .

The mechanisms through which this compound exerts its cytotoxic effects include:

  • Inhibition of Tubulin Polymerization : Similar to other microtubule-targeting agents like colchicine, this compound disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase .
  • Induction of Apoptosis : Flow cytometry analysis revealed that treatment with this compound resulted in increased Annexin-V-positive cells, indicating early apoptotic changes. Furthermore, it modulated the expression levels of key apoptotic proteins such as p53 (increased) and Bcl-2 (decreased), promoting apoptosis through intrinsic pathways .

Data Summary

Cell LineIC50 Value (μM)Mechanism of Action
HepG21.38 - 3.21Tubulin inhibition; Apoptosis induction
MCF-72.1 - 3.4Microtubule disruption; Apoptosis
NCI-H4600.17 - 0.45Inhibition of mitosis; Cell death
HCT116Not specifiedPotential growth inhibition

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Antiproliferative Effects : A recent investigation into a series of trimethoxyphenyl compounds showed that those with similar structural motifs exhibited enhanced cytotoxicity against various cancer cell lines compared to standard treatments like doxorubicin .
  • Mechanistic Insights : Another study explored the gene expression profiles following treatment with methyl derivatives, showing a consistent pattern where pro-apoptotic factors were upregulated while anti-apoptotic factors were downregulated .

Q & A

Q. What are the most reliable synthetic routes for Methyl-2,3,4-trimethoxyphenylacetate, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer: The compound is typically synthesized via esterification of 2,3,4-trimethoxyphenylacetic acid with methanol under acidic catalysis. Optimization involves monitoring reaction temperature (60-80°C) and catalyst concentration (e.g., H₂SO₄ at 5-10 mol%). Yield improvements can be achieved by employing Dean-Stark traps to remove water, shifting equilibrium toward ester formation. Purity is enhanced via recrystallization in ethanol-water mixtures (1:3 v/v) . Reaction progress should be tracked using TLC (silica gel, hexane:ethyl acetate 7:3) to minimize side products .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and how should data interpretation address common ambiguities?

  • Methodological Answer: 1H NMR (400 MHz, CDCl₃) resolves methoxy groups (δ 3.8–3.9 ppm, singlet) and ester methyl (δ 3.7 ppm). 13C NMR confirms carbonyl (δ 170 ppm) and aromatic carbons. Ambiguities in overlapping peaks (e.g., aromatic protons) can be resolved using 2D COSY or HSQC. IR (KBr) identifies ester C=O (~1740 cm⁻¹) and methoxy C-O (~1250 cm⁻¹). Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular ion consistency (e.g., [M+H]+ at m/z 255.1234) .

Q. What strategies mitigate degradation of this compound under standard laboratory storage conditions?

  • Methodological Answer: Stability studies suggest degradation via hydrolysis (ester cleavage) and oxidation (methoxy groups). Store in amber vials at –20°C under inert gas (N₂ or Ar). Solubility in aprotic solvents (e.g., DCM, DMF) reduces hydrolysis risk. Periodic HPLC-UV analysis (C18 column, 220 nm) monitors purity, with degradation products quantified using calibration curves .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reactions (e.g., nucleophilic acyl substitution)?

  • Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states and electron density maps. For example, Fukui indices identify electrophilic sites (carbonyl carbon) susceptible to nucleophilic attack. Solvent effects (PCM model) predict reaction feasibility in polar aprotic media. Molecular dynamics simulations (10 ns trajectories) assess steric hindrance from methoxy groups .

Q. What methodologies resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer: Systematic meta-analysis of bioassay conditions (e.g., cell lines, incubation times) identifies confounding variables. Reproducibility protocols include standardizing purity thresholds (>98% by HPLC) and solvent controls (DMSO <0.1% v/v). Dose-response curves (IC₅₀) should be normalized to positive controls (e.g., doxorubicin) and analyzed via nonlinear regression (GraphPad Prism) .

Q. How can Design of Experiments (DoE) approaches optimize multi-step synthesis of this compound derivatives?

  • Methodological Answer: A factorial design (e.g., 2³) tests variables: temperature (60–100°C), catalyst loading (5–15 mol%), and reaction time (6–24 h). Response Surface Methodology (RSM) models yield and purity interactions. Central Composite Design (CCD) identifies optimal conditions, validated by ANOVA (p < 0.05). For example, a 15% catalyst at 80°C for 12 h maximizes yield (85%) while minimizing byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.